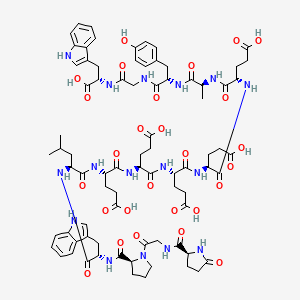
Gastrin I (1-14), human
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gastrin I (1-14), human, is a fragment of the endogenous peptide hormone Gastrin I. This compound is primarily expressed in the gastrointestinal tract and plays a crucial role in stimulating gastric acid secretion by binding to the cholecystokinin 2 (CCK2) receptors on the parietal cells of the stomach . Gastrin I (1-14) is also involved in the regulation of various physiological processes, including the expression of lectin-like protein Reg via activation of protein kinase C (PKC) and RhoA .
準備方法
Synthetic Routes and Reaction Conditions: Gastrin I (1-14), human, is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of the remaining amino acids. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin .
Industrial Production Methods: Industrial production of this compound, follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level .
化学反応の分析
Types of Reactions: Gastrin I (1-14), human, can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine residues.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives with appropriate protecting groups during SPPS.
Major Products Formed:
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Restored methionine-containing peptides.
Substitution: Peptide analogs with modified amino acid sequences.
科学的研究の応用
Gastrin I (1-14), human, has a wide range of scientific research applications, including:
- **
Chemistry: Used as a model peptide to study peptide synthesis, folding, and stability.
Biology: Investigated for its role in regulating gastric acid secretion and its effects on gastric epithelial cell proliferation.
生物活性
Gastrin I (1-14) is a biologically active peptide derived from the gastrin family, primarily involved in gastric functions. This article explores its biological activity, mechanisms of action, and clinical implications, supported by data tables and relevant case studies.
Overview of Gastrin I (1-14)
Gastrin I (1-14) is a fragment of the gastrin family of peptides, which are secreted by G cells in the gastric mucosa. It plays a crucial role in stimulating gastric acid secretion and promoting gastric epithelial cell proliferation. The sequence of Gastrin I (1-14) is as follows:
- Sequence (1-letter code): Glp-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-OH
- Molecular Weight: 1704.69 Da
- CAS Number: 100940-57-6
Gastrin I primarily acts through the CCK2 receptor , which is expressed on parietal cells in the stomach. Upon binding, it stimulates:
- Gastric Acid Secretion: Gastrin I enhances acid secretion by promoting histamine release from enterochromaffin-like (ECL) cells.
- Cell Proliferation: It has mitogenic effects on gastric epithelial cells, with EC50 values for cell proliferation at approximately 6.2 pM and histamine secretion at 0.014 nM .
Biological Activities
The biological activities of Gastrin I (1-14) can be summarized as follows:
| Activity | Description |
|---|---|
| Gastric Acid Secretion | Stimulates parietal cells to increase acid production |
| Cell Proliferation | Promotes the growth of gastric epithelial cells |
| Histamine Release | Induces ECL cells to secrete histamine, facilitating acid secretion |
| Organ Culture Applications | Used in the culture of stomach, intestine, and pancreas organoids |
Gastric Tumors and Hypergastrinemia
Altered levels of gastrin have been implicated in various gastric pathologies, including:
- Gastrinoma: A gastrin-secreting tumor that leads to excessive gastric acid production. A case study reported a patient with gastrinoma exhibiting mild hypergastrinemia despite surgical interventions .
- Gastric Cancer: Elevated gastrin levels are associated with neuroendocrine tumors (NETs) originating from ECL cells. These tumors often exhibit low malignancy but can progress under chronic hypergastrinemia conditions .
Case Study: Gastrinoma with Low Gastrin Levels
A notable case involved a 26-year-old male diagnosed with gastrinoma after years of gastrointestinal symptoms. Despite low serum gastrin levels during some evaluations, surgical removal of the tumor led to significant symptom relief and normalization of gastrin levels post-operation .
Research Findings
Recent studies have expanded our understanding of gastrin's role beyond acid secretion:
- Gene Regulation: Gastrin influences the expression of genes related to extracellular matrix remodeling, suggesting a role in maintaining gastric epithelium integrity .
- Cancer Biology: Gastrin has been linked to promoting angiogenesis and inhibiting apoptosis in various cancer cell lines, indicating its potential as a therapeutic target in oncology .
- Paracrine Signaling: Gastrin's effects may also operate through paracrine mechanisms, influencing neighboring cells indirectly via growth factors like HB-EGF .
特性
分子式 |
C79H100N16O27 |
|---|---|
分子量 |
1705.7 g/mol |
IUPAC名 |
(4S)-4-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-1-[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[2-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C79H100N16O27/c1-39(2)31-55(93-77(119)57(33-42-35-80-47-11-6-4-9-45(42)47)94-78(120)59-13-8-30-95(59)62(99)38-83-69(111)49-18-24-60(97)85-49)76(118)91-54(23-29-67(108)109)75(117)90-53(22-28-66(106)107)74(116)89-52(21-27-65(104)105)73(115)88-51(20-26-64(102)103)72(114)87-50(19-25-63(100)101)71(113)84-40(3)68(110)92-56(32-41-14-16-44(96)17-15-41)70(112)82-37-61(98)86-58(79(121)122)34-43-36-81-48-12-7-5-10-46(43)48/h4-7,9-12,14-17,35-36,39-40,49-59,80-81,96H,8,13,18-34,37-38H2,1-3H3,(H,82,112)(H,83,111)(H,84,113)(H,85,97)(H,86,98)(H,87,114)(H,88,115)(H,89,116)(H,90,117)(H,91,118)(H,92,110)(H,93,119)(H,94,120)(H,100,101)(H,102,103)(H,104,105)(H,106,107)(H,108,109)(H,121,122)/t40-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-/m0/s1 |
InChIキー |
WRJJBRDFCLLYQF-LGDYVKIMSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@@H]6CCCN6C(=O)CNC(=O)[C@@H]7CCC(=O)N7 |
正規SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C6CCCN6C(=O)CNC(=O)C7CCC(=O)N7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















